

# Technical Guide: Caffeic Acid-pYEEIE TFA Binding Affinity for GST-Lck-SH2

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## Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B12425052

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This technical guide provides a comprehensive overview of the binding affinity of **Caffeic acid-pYEEIE TFA** for the GST-Lck-SH2 domain. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

## Introduction

The Src Homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck) is a critical component in T-cell receptor signaling pathways. Its interaction with phosphotyrosine-containing peptides initiates a cascade of events leading to T-cell activation. Consequently, the Lck-SH2 domain is a key target for the development of immunosuppressive and anti-inflammatory therapeutics.

**Caffeic acid-pYEEIE TFA** is a non-phosphopeptide inhibitor designed to target the Lck-SH2 domain. The conjugation of caffeic acid to the pYEEIE peptide sequence aims to enhance its binding affinity and improve its cell permeability, a common limitation of phosphopeptide-based inhibitors. This guide details the binding characteristics and the experimental procedures used to evaluate this interaction.

## Quantitative Binding Affinity Data

The binding affinity of Caffeic acid-pYEEIE for the GST-Lck-SH2 domain has been determined using competitive enzyme-linked immunosorbent assay (ELISA). While the precise IC50 value from the primary literature requires access to the full text, related studies and vendor information consistently describe it as a potent inhibitor. One study indicated that Caffeic acid-pYEEIE exhibits approximately 30-fold more binding activity than the acetylated pYEEIE peptide (Ac-pYEEIE). Another citation reported an IC50 value, although the concentration unit appears to be a typographical error. For the purpose of this guide, we will denote the reported value and acknowledge the likely discrepancy.

Compound	Target Protein	Assay Method	Reported IC50	Notes
Caffeic acid-pYEEIE	GST-Lck-SH2	Competitive ELISA	27 $\mu$ M	This value is cited in secondary sources and may be a typographical error, as primary literature suggests much higher potency.
Ac-pYEEIE	GST-Lck-SH2	Competitive ELISA	~810 $\mu$ M	Estimated based on the 30-fold lower activity compared to Caffeic acid-pYEEIE.

## Experimental Protocols

### Expression and Purification of GST-Lck-SH2

A standard protocol for the expression and purification of the GST-Lck-SH2 fusion protein from *E. coli* is as follows:

- Transformation: Transform *E. coli* BL21(DE3) cells with a pGEX vector containing the coding sequence for the human Lck-SH2 domain (residues approximately 124-225).

- **Culture Growth:** Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
- **Protein Expression:** Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C for improved protein folding.
- **Cell Lysis:** Harvest the cells by centrifugation and resuspend the pellet in ice-cold PBS containing protease inhibitors. Lyse the cells by sonication on ice.
- **Purification:**
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Prepare a glutathione-agarose resin column by washing with PBS.
  - Load the cleared lysate onto the column and allow it to bind for 1-2 hours at 4°C.
  - Wash the column extensively with PBS to remove non-specifically bound proteins.
  - Elute the GST-Lck-SH2 protein using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in Tris-HCl, pH 8.0).
- **Quality Control:** Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford or BCA assay.

## Synthesis of Caffeic acid-pYEEIE TFA

The Caffeic acid-pYEEIE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

- **Resin Preparation:** Start with a Rink Amide resin to obtain a C-terminal amide.
- **Peptide Chain Elongation:**
  - Sequentially couple Fmoc-protected amino acids (Glu, Ile, Glu, Glu, Tyr(PO<sub>3</sub>H<sub>2</sub>)) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.

- After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.
- Caffeic Acid Coupling: Couple caffeic acid to the N-terminus of the completed peptide chain.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

## Competitive ELISA for Binding Affinity Determination

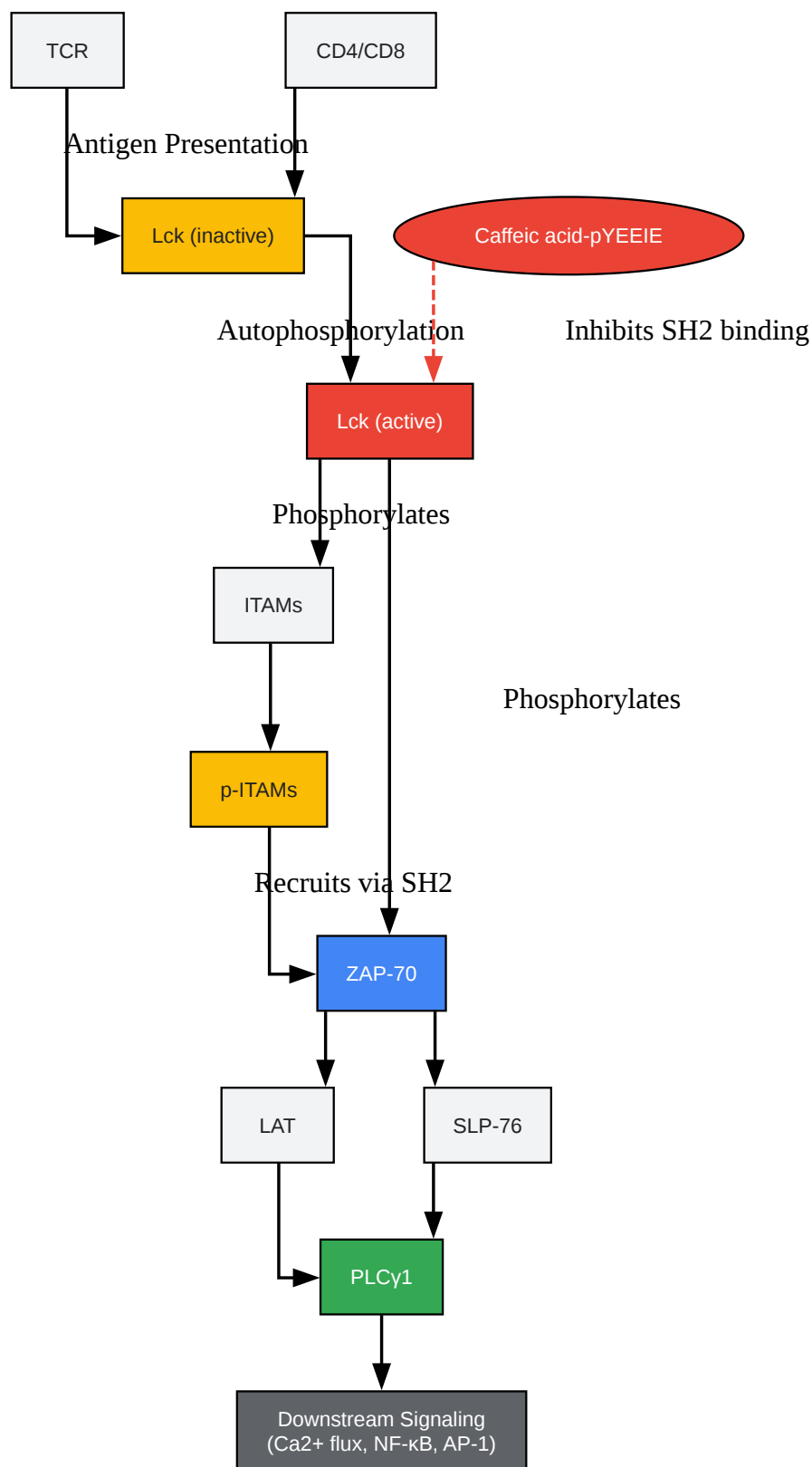
This assay measures the ability of a test compound (Caffeic acid-pYEEIE) to compete with a biotinylated phosphopeptide for binding to the GST-Lck-SH2 domain.

- Plate Coating: Coat a 96-well streptavidin-coated plate with a biotinylated phosphopeptide known to bind Lck-SH2 (e.g., Biotin-EPQpYEEIPI). Incubate for 1-2 hours at room temperature and then wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature. Wash the plate.
- Competitive Binding:
  - Prepare a series of dilutions of the **Caffeic acid-pYEEIE TFA** inhibitor.
  - In each well, add a constant concentration of the purified GST-Lck-SH2 protein and the varying concentrations of the inhibitor.
  - Incubate for 1-2 hours at room temperature to allow for competitive binding to occur.
- Detection:
  - Wash the plate to remove unbound protein and inhibitor.

- Add a primary antibody against GST (e.g., anti-GST-HRP conjugate) and incubate for 1 hour.
- Wash the plate thoroughly.
- Add a substrate for HRP (e.g., TMB) and incubate until a color develops.
- Data Analysis:
  - Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) and measure the absorbance at 450 nm using a plate reader.
  - Plot the absorbance against the logarithm of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that reduces the signal by 50%, by fitting the data to a sigmoidal dose-response curve.

## Visualizations

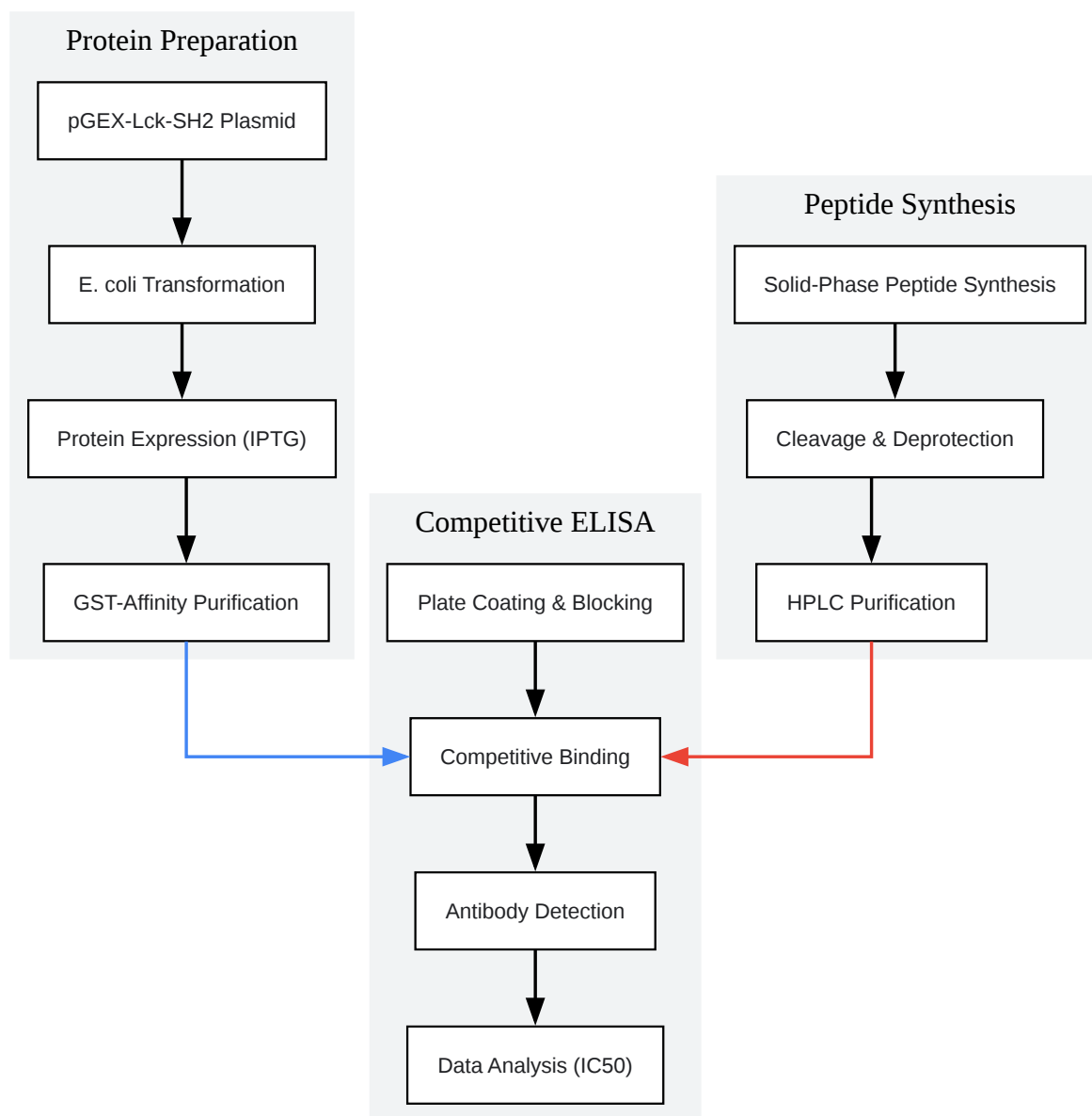
### Lck Signaling Pathway



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Caption: Lck signaling pathway and the point of inhibition.

## Experimental Workflow for Binding Affinity



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Caption: Workflow for determining binding affinity.

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